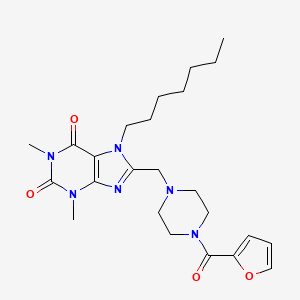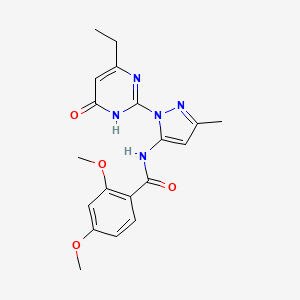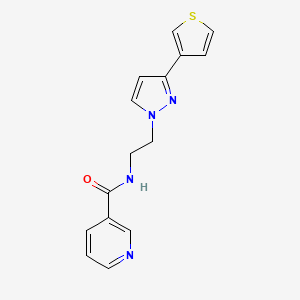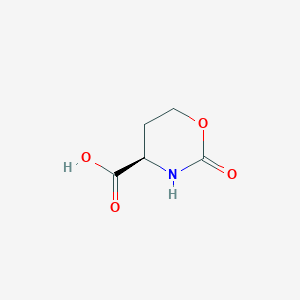
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C29H24N4O and its molecular weight is 444.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrospray Mass Spectrometry and Fragmentation
Derivatives of N-linked glycans, including compounds related to 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide, have been studied for their electrospray and collision-induced dissociation (CID) fragmentation spectra. These studies provide insights into the molecular structure and fragmentation patterns of such compounds, which are crucial for understanding their chemical behavior and potential applications in analytical chemistry (Harvey, 2000).
Synthesis of Tetra- and Penta-heterocyclic Compounds
Research has led to the synthesis of complex heterocyclic compounds incorporating the isoquinoline moiety, showcasing the versatility of quinazolinone derivatives in constructing pharmacologically relevant structures. These synthetic pathways offer a foundation for developing novel compounds with potential therapeutic applications (Abdallah, Hassaneen, & Abdelhadi, 2009).
Antimicrobial Activities
New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. Such studies highlight the potential of quinazolinone derivatives in contributing to the development of new antimicrobial agents (Patel & Shaikh, 2011).
Water-Soluble Analogues of Antitumor Agents
The quest for more water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, has led to the synthesis of compounds that retain and sometimes exceed the cytotoxic potency of their parent molecules. This research addresses the solubility challenges faced by many potent therapeutic agents, opening avenues for their improved in vivo evaluation and potential clinical application (Bavetsias et al., 2002).
Properties
IUPAC Name |
N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBASPHZJRXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)
![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)
![Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B3013407.png)
![Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B3013408.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3013410.png)

![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)


![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)
![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)
